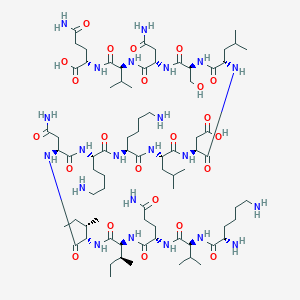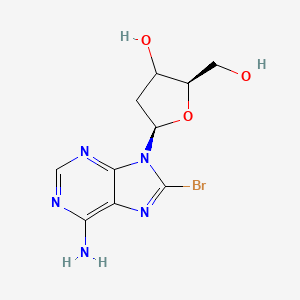
T-Type calcium channel inhibitor 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T-Type calcium channel inhibitor 2 is a compound that specifically targets T-type calcium channels, which are low-voltage-activated calcium channels. These channels play a crucial role in various physiological processes, including neuronal excitability, cardiac pacemaker activity, and nociception. T-Type calcium channel inhibitors are of significant interest in the field of drug discovery due to their potential therapeutic applications in treating conditions such as chronic pain, epilepsy, and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T-Type calcium channel inhibitor 2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific inhibitor being synthesized .
Industrial Production Methods
Industrial production of T-Type calcium channel inhibitors involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product. Techniques such as crystallization, chromatography, and distillation are commonly employed in the industrial production of these inhibitors .
Chemical Reactions Analysis
Types of Reactions
T-Type calcium channel inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with different functional groups, while substitution reactions can result in the formation of new compounds with modified chemical properties .
Scientific Research Applications
T-Type calcium channel inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of T-type calcium channels and their role in various chemical processes.
Biology: Employed in research to understand the physiological and pathological roles of T-type calcium channels in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as chronic pain, epilepsy, and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting T-type calcium channels.
Mechanism of Action
T-Type calcium channel inhibitor 2 exerts its effects by selectively blocking T-type calcium channels, which are involved in regulating calcium influx into cells. By inhibiting these channels, the compound reduces neuronal excitability, decreases pain perception, and modulates cardiac pacemaker activity. The molecular targets of this compound include the Cav3.1, Cav3.2, and Cav3.3 isoforms of T-type calcium channels. The inhibition of these channels disrupts calcium signaling pathways, leading to the observed physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to T-Type calcium channel inhibitor 2 include other T-type calcium channel inhibitors such as:
Mibefradil: A non-selective T-type calcium channel blocker with additional effects on L-type calcium channels.
Ethosuximide: A selective T-type calcium channel blocker used in the treatment of absence seizures.
Valproate: Another T-type calcium channel blocker with broader applications in epilepsy treatment.
Uniqueness
This compound is unique in its high selectivity for T-type calcium channels, which minimizes off-target effects and enhances its therapeutic potential. Unlike some other inhibitors, it does not significantly affect high-voltage-activated calcium channels, making it a more targeted and potentially safer option for therapeutic use .
Properties
Molecular Formula |
C36H39FN4OS |
|---|---|
Molecular Weight |
594.8 g/mol |
IUPAC Name |
2-[2-[5-(dimethylamino)pentylsulfanyl]-3-(4-phenylphenyl)-4H-quinazolin-4-yl]-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C36H39FN4OS/c1-40(2)23-9-4-10-24-43-36-39-33-14-8-7-13-32(33)34(25-35(42)38-26-27-15-19-30(37)20-16-27)41(36)31-21-17-29(18-22-31)28-11-5-3-6-12-28/h3,5-8,11-22,34H,4,9-10,23-26H2,1-2H3,(H,38,42) |
InChI Key |
DOCPLAPSOWUOSM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCCSC1=NC2=CC=CC=C2C(N1C3=CC=C(C=C3)C4=CC=CC=C4)CC(=O)NCC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Hydroxy-4-[5-[2-(2-hydroxyethoxy)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidin-3-yl]benzoic acid](/img/structure/B12397843.png)





![1-[(2R,4R,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397870.png)

![(9aS)-N-[(4-bromophenyl)methyl]-6-[(2S)-butan-2-yl]-8-[(4-methoxynaphthalen-1-yl)methyl]-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12397880.png)

![N-[1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12397904.png)
